7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
Overview
Description
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a chemical compound with the molecular formula C13H16ClNO2 and a molecular weight of 253.725 g/mol It is a derivative of quinolinone, characterized by the presence of a chlorobutoxy group at the 7th position of the quinolinone ring
Mechanism of Action
Target of Action
The primary target of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is currently unknown. This compound is a chemical intermediate useful in the preparation of Aripiprazole , suggesting that it may interact with similar targets as Aripiprazole, such as dopamine and serotonin receptors.
Mode of Action
As a potential intermediate in the synthesis of Aripiprazole , it may share some of the same mechanisms, such as modulating neurotransmitter activity.
Biochemical Pathways
If it acts similarly to Aripiprazole, it could potentially influence the dopaminergic and serotonergic pathways
Result of Action
As an intermediate in the synthesis of Aripiprazole , it may have similar effects, such as modulating neurotransmitter activity, but this is purely speculative and requires further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one typically involves the reaction of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1-bromo-4-chlorobutane under phase transfer catalyst (PTC) conditions. Solvents such as acetone or n-butanol are used, and the reaction is carried out at temperatures ranging from 25°C to 45°C .
Industrial Production Methods
In industrial settings, the preparation of this compound involves similar synthetic routes but optimized for large-scale production. The use of phase transfer catalysts and appropriate solvents ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorobutoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the quinolinone ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the butoxy group, while oxidation and reduction can lead to changes in the quinolinone ring structure .
Scientific Research Applications
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, such as Aripiprazole, which is an antipsychotic medication.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of various chemical intermediates and as a coupling agent in the synthesis of heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone: This compound is structurally similar and used in similar applications.
Quinoxalin-2(1H)-ones: These compounds share a similar quinolinone core and are studied for their diverse biological activities.
Uniqueness
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as an intermediate in the synthesis of important pharmaceuticals like Aripiprazole highlights its significance in medicinal chemistry .
Properties
IUPAC Name |
7-(4-chlorobutoxy)-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMLSNBGMDJSJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440419 | |
Record name | 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120004-79-7 | |
Record name | 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120004-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2(1H)-Quinolinone, 7-(4-chlorobutoxy)-3,4-dihydro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.370 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.